molecular formula C14H8N4O2 B1279339 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione CAS No. 741686-49-7

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione

Cat. No. B1279339
M. Wt: 264.24 g/mol
InChI Key: YSYAPIRTBKWOCS-UHFFFAOYSA-N
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Description

The compound 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is a heterocyclic compound that appears to be related to the pyrrolopyrimidine family. This family of compounds is known for its diverse biological activities, including potential antiviral properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related structures and their synthesis, properties, and biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the formation of pyrrolopyrimidine scaffolds. For instance, the preparation of N-(pyrrol-1-yl)maleimide and its isomers involves key intermediates that are structurally related to the compound of interest . The synthesis typically requires careful control of reaction conditions and the use of specific reagents to ensure the correct formation of the desired heterocyclic framework. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is another method used to obtain libraries of compounds with pyrrolopyrimidine scaffolds, indicating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of a key intermediate in the synthesis of N-(pyrrol-1-yl)maleimide was determined and found to have a triclinic crystal system . This level of structural detail is crucial for understanding the molecular geometry and potential reactive sites of the compound, which in turn can influence its chemical behavior and biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyrimidine derivatives is influenced by the nature of their substituents and the electronic properties of the core structure. The compounds can participate in various chemical reactions, which can be utilized to further modify the structure and enhance its biological activity. For instance, the CuAAC reaction is a key step in the synthesis of pyrrolopyrimidine derivatives with potential anti-HIV activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives are determined by their molecular structure. The presence of heteroatoms, such as nitrogen in the pyrrolopyrimidine ring, can affect properties like solubility, melting point, and stability. The compounds synthesized in the studies, such as the 5,7-diaryl derivatives, were characterized using UV, IR, 1H NMR, 13C NMR, mass spectral data, and elemental analyses to confirm their structures and understand their properties .

Scientific Research Applications

Photophysical Properties and pH-Sensing Application

  • Photophysical Properties : Derivatives of isoindoline-1,3-dione exhibit solid-state fluorescence and positive solvatochromism, making them useful in photophysical studies (Yan et al., 2017).
  • pH-Sensing : These derivatives can act as colorimetric pH sensors due to dramatic color changes upon protonation at nitrogen atoms, suggesting applications in developing novel pH sensors and logic gates (Yan et al., 2017).

Tyrosinase Inhibition and Antioxidant Properties

  • Tyrosinase Inhibition : Certain isoindoline-1,3-dione derivatives show potential in inhibiting tyrosinase, an enzyme involved in melanin production, indicating applications in dermatology or cosmetics (Then et al., 2018).
  • Antioxidant Properties : These derivatives also demonstrate antioxidant activities, which can be relevant in pharmaceutical and nutraceutical applications (Then et al., 2018).

Antimicrobial Activity

  • Broad Spectrum Antibacterial Activity : Some isoindoline-1,3-dione derivatives exhibit significant antibacterial properties against various bacterial strains, suggesting their potential in developing new antibacterial agents (Lamie, 2008).

Optical and Crystal Structure Analysis

  • Optical Properties : Isoindoline-1,3-dione derivatives have been found to possess good transparency in UV, visible, and NIR regions, indicating their usefulness in optical applications like NLO (Non-Linear Optical) devices (Prathap et al., 2017).
  • Crystal Structure and Hirshfeld Surface Analysis : These compounds provide valuable insights into intermolecular interactions, useful in crystallography and materials science (Prathap et al., 2017).

Chemosensor for Metal Ion Detection

  • Metal Ion Sensing : Isoindoline-1,3-dione derivatives can act as chemosensors for detecting metal ions like Cu(II) in aqueous mediums, which is significant in environmental monitoring and analytical chemistry (Patil et al., 2019).

Synthesis and Antimicrobial Activities of Derivatives

  • Synthesis of Novel Derivatives : Novel synthesis methods for isoindoline-1,3-dione derivatives with potential antimicrobial activities offer avenues in drug discovery and pharmaceutical research (Ghabbour & Qabeel, 2016).

Future Directions

The future directions for research on “2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione” could involve further exploration of its synthesis, properties, and potential applications. The development of related compounds with improved FLT3 and CDK inhibition could also be a promising area of research .

properties

IUPAC Name

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2/c19-13-8-3-1-2-4-9(8)14(20)18(13)12-10-5-6-15-11(10)16-7-17-12/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYAPIRTBKWOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438644
Record name 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione

CAS RN

741686-49-7
Record name 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL three-neck round bottom flask equipped with an overhead stirrer, nitrogen inlet, and thermocouple was charged 50 mL of dry N,N-dimethylacetamide followed by 5.0 g of 7H-pyrrolo[2,3-d]pyrimidin-4-ylamine (3-1) [J. Davoll, J. Chem. Soc., 131-138 (1960)] and 11.6 g of phthalic anhydride. The resulting mixture was heated to 80° C. for 8 h and then cooled to 10° C. Water (40 mL) was added while maintaining the temperature below 15° C. The resulting slurry was aged for 4 h, then filtered, and the filter washed with 20 mL of 1:1 (v/v) dimethylacetamide/water followed by 30 mL of water. The cake was sucked dry, then washed with 50 mL of ethyl acetate. The solid was dried at 40° C. under vacuum with a nitrogen sweep to give 8.1 g of 4-phthalimido-7H-pyrrolo[2,3-d]pyrimidine (3-2); m.p. 276-277° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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